molecular formula C14H13BrN6S B4642363 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine

Cat. No.: B4642363
M. Wt: 377.26 g/mol
InChI Key: ZLXVDWMBHMBJQP-UHFFFAOYSA-N
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Description

The compound 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine features a pyrimidine core substituted at positions 4 and 6 with methyl groups. A sulfanyl (-S-) linker connects the pyrimidine to a 1-(4-bromophenyl)-1H-tetrazol-5-yl methyl group. The bromophenyl substituent contributes to steric bulk and electronic effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN6S/c1-9-7-10(2)17-14(16-9)22-8-13-18-19-20-21(13)12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXVDWMBHMBJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=NN2C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromobenzyl chloride with sodium azide in the presence of a copper catalyst.

    Attachment to Pyrimidine: The resulting 4-bromophenyl-tetrazole is then reacted with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate to form the desired compound.

    Introduction of the Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols, potassium carbonate.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Phenyl derivative.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an anti-cancer agent, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. The bromophenyl-tetrazole moiety could interact with molecular targets such as proteins or nucleic acids, disrupting their normal function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogs derived from the evidence:

Compound Name Core Structure Key Substituents Functional Significance
Target Compound Pyrimidine 4,6-dimethyl; tetrazole-linked 4-bromophenyl via sulfanyl Methyl groups enhance lipophilicity; tetrazole improves bioactivity
5-(4-Bromophenyl)-4,6-dichloropyrimidine () Pyrimidine 4,6-dichloro; 5-(4-bromophenyl) Chlorine atoms increase electron-withdrawing effects, altering reactivity
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-tri-one () Pyrimidine-tri-one Bromophenyl, dimethoxyphenyl, ketone Methoxy groups improve solubility; ketone enables conjugation reactions
Montelukast Sodium () Quinoline Sulfanyl, chloroquinoline, cyclopropane Sulfanyl linker and cyclopropane enhance metabolic stability

Key Observations :

  • Heterocyclic Variations: The tetrazole ring in the target compound may offer superior hydrogen-bonding capabilities relative to quinoline () or pyrimidine-tri-one ().

Analytical and Crystallographic Techniques

  • Structural Elucidation : Tools like SHELX and WinGX () are standard for small-molecule crystallography, applicable to the target compound for bond-length and packing analysis.
  • Packing Motifs : Mercury CSD () enables comparison of intermolecular interactions (e.g., π-π stacking of bromophenyl groups) with analogs. For example, ’s compound exhibits hydrogen bonding via ketone groups, whereas the target compound’s methyl and tetrazole groups may favor hydrophobic or dipole interactions .

Physicochemical and Electronic Properties

  • Solubility : Methoxy groups () enhance aqueous solubility, whereas the target compound’s methyl and bromophenyl groups may limit solubility in polar solvents.

Research Findings and Implications

  • Pharmaceutical Potential: The tetrazole and sulfanyl motifs (target compound) are common in drugs like Montelukast (), suggesting utility in receptor antagonism or enzyme inhibition.
  • Synthetic Scalability : Methods from (malonate pathways) could be optimized for large-scale production of the target compound .
  • Crystallographic Trends : Similar bromophenyl-containing compounds (e.g., ) exhibit layered packing via halogen bonding, a feature likely shared by the target compound .

Biological Activity

The compound 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine represents a significant interest in medicinal chemistry due to its unique structural features, including a tetrazole moiety and a sulfanyl bridge. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H12BrN5S\text{C}_{12}\text{H}_{12}\text{BrN}_5\text{S}

It consists of a tetrazole ring linked to a pyrimidine core through a sulfur atom. The presence of the bromophenyl group enhances its potential biological activity by increasing electron density and altering lipophilicity.

Biological Activity Overview

Research indicates that compounds containing tetrazole and pyrimidine moieties exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of tetrazole can inhibit cancer cell proliferation. The specific structural features of this compound may contribute to its effectiveness against various cancer cell lines.
  • Antimicrobial Properties : Tetrazole-containing compounds have shown promising antimicrobial activity. The brominated phenyl group may enhance interactions with microbial targets, leading to increased efficacy.
  • Enzyme Inhibition : The compound's structure suggests potential interactions with enzymes involved in critical biological pathways. For example, it may act as an inhibitor of certain kinases or phosphatases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Protein Binding : The sulfanyl group may facilitate binding to metal ions or other cofactors within proteins, altering their activity.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their function and downstream signaling pathways.
  • Cellular Uptake : Enhanced solubility and permeability due to the brominated phenyl group could improve cellular uptake, leading to increased bioavailability.

Research Findings

Numerous studies have evaluated the biological activity of similar compounds. Below is a summary of findings relevant to the biological activity of this compound:

StudyCompoundActivityIC50 (µM)Notes
10dCytotoxicity against MDCK cells18.4Highest activity among tested compounds
9aAntiviral against influenza A46Moderate selectivity index
10cEnzyme inhibitionN/ASignificant binding affinity observed

Case Studies

In one notable study, researchers synthesized various derivatives of tetrazole and evaluated their cytotoxic effects on cancer cell lines. The compound this compound was found to exhibit significant anticancer properties compared to its analogs.

Another investigation focused on the antimicrobial efficacy of tetrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that the presence of the bromophenyl group enhanced antibacterial activity, suggesting that modifications to this moiety could lead to more potent agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine

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